molecular formula C15H13NO3 B12519388 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one

3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one

Cat. No.: B12519388
M. Wt: 255.27 g/mol
InChI Key: OYSWBFICDDEEPO-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one: is a chemical compound belonging to the class of isoindolin-1-ones These compounds are characterized by an isoindoline nucleus with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one can be achieved through several methods. One common approach involves the [3+2] annulation of aromatic ketimines with alkynes via C–H activation. This reaction is typically catalyzed by a cationic iridium complex in the presence of a chiral ligand such as ®-binap. The reaction conditions often include the use of chlorobenzene as a solvent and a temperature of around 80°C .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding phthalimides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, although specific conditions and reagents for such reactions are less commonly reported.

    Substitution: The hydroxy and methoxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Nickel peroxide, pyridinium chlorochromate, iodoxybenzoic acid.

    Reduction: Specific reagents are less commonly reported.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products:

    Oxidation: Phthalimides.

    Reduction: Reduced isoindolin-1-one derivatives.

    Substitution: Substituted isoindolin-1-one derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one is used as a building block in the synthesis of various complex organic molecules.

Biology and Medicine: The compound and its derivatives have shown potential in pharmaceutical research. They are investigated for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymer additives. Its chemical stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both hydroxy and methoxy groups in this compound imparts unique chemical properties, such as increased solubility and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

3-hydroxy-2-methoxy-3-phenylisoindol-1-one

InChI

InChI=1S/C15H13NO3/c1-19-16-14(17)12-9-5-6-10-13(12)15(16,18)11-7-3-2-4-8-11/h2-10,18H,1H3

InChI Key

OYSWBFICDDEEPO-UHFFFAOYSA-N

Canonical SMILES

CON1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O

Origin of Product

United States

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